molecular formula C18H22N2O3 B7065516 N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7065516
M. Wt: 314.4 g/mol
InChI Key: QDRUZGQRCMTHTE-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. It features a pyrrolidine ring, a methoxyphenyl group, and a cyclohexenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-16-9-7-15(8-10-16)20-12-13(11-17(20)21)18(22)19-14-5-3-2-4-6-14/h2-3,7-10,13-14H,4-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUZGQRCMTHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Attachment of the cyclohexenyl group: This could be done through alkylation or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-cyclohex-3-en-1-yl-1-phenyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

The presence of the cyclohexenyl group and the methoxyphenyl group in N-cyclohex-3-en-1-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may confer unique biological activities or chemical reactivity compared to its analogs.

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